molecular formula C21H20N2O4S B4553604 N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide

N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide

Cat. No.: B4553604
M. Wt: 396.5 g/mol
InChI Key: IOONMEPYJIYLMC-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11437830 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide, due to its structural features, could potentially have implications in the development of nonsteroidal antiestrogens for breast cancer therapy. Research highlights the pursuit of novel pure antiestrogens to achieve a complete blockade of estrogen action, which could offer more effective treatments compared to partial agonists like tamoxifen. This approach aims at reducing the mitogenic action of estrogen on breast tumor growth and providing longer-lasting remission in patients (Magarian et al., 1994).

Environmental Science Applications

The compound’s structural analogs have been investigated for their role in microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a class of pollutants with significant environmental impact. Studies on microbial PAH catabolism have provided insights into the genetic regulation of naphthalene degradation pathways, highlighting the compound's relevance in enhancing the bioremediation of PAH-contaminated sites (Peng et al., 2008).

Material Science Applications

Research into naphthalimide derivatives, which share structural similarities with this compound, shows extensive potential in medicinal applications. These compounds interact with various biological macromolecules, leading to a broad range of applications from anticancer agents to diagnostic agents and cell imaging agents. This highlights the structural versatility and potential utility of such compounds in developing new therapeutic and diagnostic tools (Gong et al., 2016).

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(23-11-13-27-14-12-23)19-7-3-4-8-20(19)22-28(25,26)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOONMEPYJIYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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